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molecular formula C19H27N3O6 B8465322 tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate

tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate

Cat. No. B8465322
M. Wt: 393.4 g/mol
InChI Key: WEXWFLOOFHUPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384930B2

Procedure details

tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 g, 3.9 mmol) and 2-nitrobenzylbromide (1.0 g, 4.6 mmol) were reacted in a manner analogous to the preparation of tert-butyl 4-(1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl)piperidine-1-carboxylate. Title compound was obtained as amber oil in 51% yield. MS m/e (M+H)+=394.4.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1.[N+:19]([C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH2:24]Br)([O-:21])=[O:20].COC(=O)C(C1CCN(C(OC(C)(C)C)=O)CC1)CC1C=CC=CC=1[N+]([O-])=O>>[CH3:1][O:2][C:3](=[O:18])[CH:4]([N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])[CH2:7][CH2:6]1)[CH2:24][C:23]1[CH:26]=[CH:27][CH:28]=[CH:29][C:22]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(CN1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CBr)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC1=C(C=CC=C1)[N+](=O)[O-])C1CCN(CC1)C(=O)OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1=C(C=CC=C1)[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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